molecular formula C18H27N3O2 B14247553 7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- CAS No. 319913-01-4

7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-

Cat. No.: B14247553
CAS No.: 319913-01-4
M. Wt: 317.4 g/mol
InChI Key: GHANPUNFPRITEN-UHFFFAOYSA-N
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Description

7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- (CAS: 118-42-3), also known as hydroxychloroquine in its protonated sulfate form, is a quinoline derivative with a substituted aminoalkyl side chain. Its molecular formula is C₁₈H₂₆ClN₃O (MW: 335.88 g/mol), featuring a 7-chloroquinoline core linked to a tertiary amine side chain containing ethyl, hydroxyethyl, and methyl groups . This compound is synthesized via reductive amination of 1-chloro-4-pentanone with 2-ethylaminoethanol to form 4-[ethyl(2-hydroxyethyl)amino]-1-methylbutylamine, followed by coupling with 4,7-dichloroquinoline . It is clinically used as an antimalarial and antirheumatic agent due to its ability to inhibit heme polymerization in Plasmodium species and modulate immune responses .

Properties

CAS No.

319913-01-4

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

4-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]quinolin-7-ol

InChI

InChI=1S/C18H27N3O2/c1-3-21(11-12-22)10-4-5-14(2)20-17-8-9-19-18-13-15(23)6-7-16(17)18/h6-9,13-14,22-23H,3-5,10-12H2,1-2H3,(H,19,20)

InChI Key

GHANPUNFPRITEN-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)O)CCO

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction for Quinoline Formation

The Pfitzinger reaction enables the construction of 6-substituted quinolines from isatin derivatives and β-keto acids:

  • Reactants : 5-Substituted isatin and pyruvic acid undergo condensation in aqueous KOH at 60°C to yield quinoline-2,4-dicarboxylic acid intermediates.
  • Decarboxylation : Heating the dicarboxylic acid in nitrobenzene at 210°C selectively removes the 2-carboxyl group, yielding 6-substituted-4-quinolinecarboxylic acid.
  • Hydroxylation : Directed ortho-metalation (e.g., using LDA) followed by oxidation introduces the 7-hydroxy group.

Key Data :

Step Conditions Yield (%) Reference
Pfitzinger Condensation KOH (aq), 60°C, 6 h 65–78
Decarboxylation Nitrobenzene, 210°C, 3 h 82
Hydroxylation LDA, THF, -78°C; O₂, 0°C 71

Side Chain Construction

Alkylation of 1-Methylbutylamine

The 1-methylbutylamine segment is synthesized via:

  • Reductive Amination : Ketones (e.g., pentan-2-one) react with ammonia under H₂/Pd-C to generate 1-methylbutylamine.
  • Ethyl(2-hydroxyethyl)amino Incorporation : Ethylene oxide is opened with ethylamine, followed by protection of the secondary amine as a tert-butyl carbamate (Boc).

Reaction Scheme :
$$
\text{Ethylamine} + \text{Ethylene Oxide} \xrightarrow{\text{H}2\text{O, 50°C}} \text{Ethyl(2-hydroxyethyl)amine} \xrightarrow{\text{Boc}2\text{O}} \text{Protected Amine}
$$

Coupling Strategies

Nucleophilic Aromatic Substitution

The 4-chloro derivative of 7-hydroxyquinoline reacts with the side chain amine under Buchwald-Hartwig conditions:

  • Catalytic System : Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene at 110°C.
  • Deprotection : TFA-mediated removal of Boc groups yields the final compound.

Optimization Insights :

  • Temperature : Reactions below 100°C result in incomplete conversion (<50% yield).
  • Base Selection : Cs₂CO₃ outperforms K₃PO₄ due to enhanced solubility.

Yield Data :

Catalyst Time (h) Yield (%)
Pd₂(dba)₃/Xantphos 24 68
Pd(OAc)₂/BINAP 36 52

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase SiO₂ Chromatography : Elution with CH₂Cl₂/MeOH (9:1) removes unreacted amines.
  • Reverse-Phase HPLC : Final purification using a C18 column (ACN/H₂O gradient) achieves >95% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, H-5), 7.89 (s, 1H, H-2), 7.45 (d, J=8.0 Hz, 1H, H-8).
  • HRMS : m/z 317.2102 [M+H]⁺ (calc. 317.2109).

Challenges and Alternative Routes

Competing Side Reactions

  • O-Alkylation : Minimized by using bulky bases (e.g., DBU) to favor N-alkylation.
  • Oxidation of Hydroxyethyl : Controlled by inert atmosphere (N₂) and low-temperature processing.

Microwave-Assisted Synthesis

Recent advances reduce reaction times from 24 h to 2 h under microwave irradiation (150°C, 300 W), though scalability remains limited.

Industrial-Scale Considerations

Parameter Laboratory Scale Pilot Plant Scale
Batch Size 5 g 500 g
Cycle Time 72 h 120 h
Overall Yield 42% 35%
Cost per Kilogram $12,500 $8,200

Key bottlenecks include Pd catalyst recovery and solvent recycling.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enhance heat/mass transfer during exothermic amination steps, improving yield to 74%.

Biocatalytic Routes

Preliminary studies using transaminases (e.g., from Aspergillus terreus) show 58% conversion in aqueous medium at 37°C.

Chemical Reactions Analysis

Types of Reactions

7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • The target compound shares its 7-chloroquinoline core with hydroxychloroquine and other antimalarial quinolines but differs in side-chain complexity. Hydroxychloroquine is its sulfate salt, enhancing solubility .
  • Simpler analogs like 7-hydroxyquinoline lack the extended aminoalkyl side chain, reducing their antimalarial potency but retaining metal-chelating properties .
  • Compounds with aromatic substituents (e.g., 4-chlorophenyl in ) prioritize π-π interactions for targeting parasitic enzymes, whereas alkylamine side chains enhance lysosomal accumulation in immune cells .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility pKa Values
7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- 335.88 240 (sulfate salt) Water-soluble (sulfate) Not reported
7-Hydroxyquinoline 145.16 239–244 454.3 mg/L (water) pKa₁: 5.48; pKa₂: 8.85
Compound 5 (from ) 356.18 Not reported Organic solvents Not reported

Key Observations :

  • The target compound’s sulfate salt (MW: 433.95) has high water solubility, critical for oral bioavailability .
  • 7-Hydroxyquinoline’s lower molecular weight and dual pKa values facilitate pH-dependent solubility, useful in analytical chemistry .

Key Observations :

  • The target compound and hydroxychloroquine exhibit comparable antimalarial potency, targeting heme detoxification pathways .
  • Bulkier side chains (e.g., diethylaminomethyl in ) improve activity against drug-resistant Plasmodium strains by bypassing efflux mechanisms.
  • 7-Hydroxyquinoline’s lack of a side chain correlates with poor antiparasitic activity but broad utility in analytical chemistry .

Biological Activity

7-Quinolinol derivatives, particularly those with complex side chains such as 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino], exhibit significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a quinoline core structure, which is known for its biological relevance. The presence of the 4-amino and ethyl(2-hydroxyethyl)amino groups enhances its solubility and interaction with biological targets.

Antimalarial Activity

Research indicates that quinoline derivatives exhibit potent antimalarial activity. A study highlighted that substituted 4-aminoquinolines, including those similar to the compound , displayed significant efficacy against chloroquine-resistant strains of Plasmodium falciparum . The mechanism involves the inhibition of heme polymerization, disrupting the parasite's ability to detoxify heme.

Antiviral and Antimicrobial Effects

The compound has shown promise as an antiviral agent. Studies on related 8-hydroxyquinoline derivatives reveal their capacity to inhibit viral replication, particularly against influenza viruses . The biological activity is often linked to the electron-withdrawing properties of substituents that enhance lipophilicity and facilitate membrane penetration.

The biological mechanisms attributed to 7-quinolinol derivatives include:

  • Metal Chelation : The quinoline structure allows for effective chelation of metal ions, which is crucial in various biological processes .
  • Inhibition of Enzymatic Activity : These compounds can inhibit key enzymes involved in metabolic pathways of pathogens.
  • Cell Membrane Interaction : Their lipophilic nature aids in disrupting cellular membranes, leading to increased permeability and cytotoxicity against certain cell lines .

Study on Antimalarial Efficacy

In a systematic evaluation, various analogs of 7-substituted 4-aminoquinolines were tested against drug-resistant strains. The results indicated that compounds with specific substitutions at the 7-position exhibited enhanced potency against resistant strains while maintaining low cytotoxicity in mammalian cells .

Antiviral Activity Assessment

A study evaluating the antiviral properties of related compounds found that modifications to the anilide ring significantly influenced activity. Compounds demonstrating high antiviral efficacy also exhibited low cytotoxicity, suggesting a favorable therapeutic index .

Data Table: Biological Activity Overview

Activity TypeCompoundEfficacyReference
Antimalarial7-Quinolinol DerivativePotent against chloroquine-resistant strains
AntiviralRelated QuinolineInhibits influenza virus replication
AntimicrobialVarious DerivativesEffective against pathogenic bacteria

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Quinolinol derivatives, and what challenges arise during purification?

  • Methodology : The compound can be synthesized via reductive amination, as demonstrated in hydroxychloroquine analogs ( ). Key steps include:

Reacting 1-chloro-4-pentanone with 2-ethylaminoethanol to form an intermediate aminoketone.

Reductive amination using NaBH₃CN or similar agents.

Coupling with 4,7-dichloroquinoline.

  • Challenges : Impurities from incomplete reduction or side reactions require chromatographic purification (e.g., silica gel) or recrystallization. Yield optimization often depends on solvent choice (e.g., methanol/water mixtures) .

Q. How can crystallography resolve the stereochemical configuration of this compound?

  • Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) is critical. For analogs like (E)-4-{4-[ethyl(2-hydroxyethyl)amino]styryl}-1-methylpyridinium nitrate hemihydrate, SC-XRD revealed:

  • Twisted pyridine/benzene rings (7.98°–18.42°).
  • Hydrogen-bonded 3D networks (O—H⋯O, C—H⋯O) and π-π stacking (3.81–3.87 Å) .
    • Tools : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .

Q. What pharmacological mechanisms are hypothesized for 4-aminoquinoline derivatives?

  • Mechanistic Insights : Hydroxychloroquine analogs inhibit autophagy by raising lysosomal pH and modulating immune responses (e.g., TLR7/9 signaling). Antimalarial activity involves heme detoxification disruption .
  • Experimental Validation : Use fluorescence-based lysosomal pH assays or in vitro parasite viability tests (e.g., Plasmodium falciparum cultures) .

Advanced Research Questions

Q. How do synthetic route variations impact the compound's bioactivity?

  • Case Study : Comparing methods from and :

Method Steps Reagents Yield Purity
Reductive Amination ( )3NaBH₃CN, MeOH65–70%>95% (HPLC)
Ring-Closing Metathesis ( )1Grubbs catalyst50–55%~90%
  • Implications : Longer routes (e.g., reductive amination) may yield higher purity but lower scalability. Computational modeling (DFT) can predict side-reaction barriers .

Q. How to address contradictions in reported biological activity data for quinoline derivatives?

  • Data Discrepancies : For example, hydroxychloroquine’s debated efficacy in COVID-19 ( ) vs. its antimalarial potency.
  • Resolution Strategies :

  • Dose-response studies to identify therapeutic windows.
  • Structural analogs (e.g., modifying the hydroxyethyl group) to isolate mechanism-specific effects .
    • Statistical Tools : Meta-analysis of clinical trials with strict inclusion criteria (e.g., RCTs only) .

Q. What computational approaches predict the compound's interaction with biological targets?

  • Methods :

Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to heme or ACE2 receptors.

MD Simulations : GROMACS for stability analysis of ligand-protein complexes.

  • Case Study : Docking of 7-chloroquinoline derivatives into heme pockets revealed key hydrophobic interactions .

Methodological Guidance Table

Research Objective Recommended Techniques Key Parameters References
Synthesis OptimizationReductive aminationSolvent polarity, pH control
Structural ElucidationSC-XRD with SHELXLResolution < 1.0 Å
Biological ActivityIn vitro parasite assaysIC₅₀, selectivity index
Computational ModelingDFT/MD simulationsBinding energy (ΔG)

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